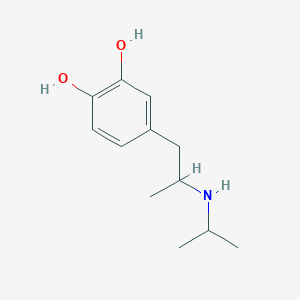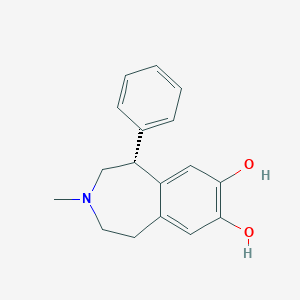
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol, also known as (-)-stepholidine, is a natural alkaloid that is found in the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal plant. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (-)-stepholidine is not yet fully understood. However, it has been suggested that the compound may act as a dopamine receptor agonist, which could explain its potential therapeutic effects on Parkinson's disease and other neurological disorders.
Biochemische Und Physiologische Effekte
(-)-Stepholidine has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, (-)-stepholidine has been found to have anti-tumor effects and may be able to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (-)-stepholidine is its potential therapeutic applications. However, there are also limitations to its use in lab experiments. For example, the compound is difficult to synthesize and extract, which can make it challenging to work with in a laboratory setting.
Zukünftige Richtungen
There are numerous future directions for research on (-)-stepholidine. One potential area of study is its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of (-)-stepholidine in clinical settings.
Synthesemethoden
The synthesis of (-)-stepholidine can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods involves the use of palladium-catalyzed cyclization of N-allyl-3,4-dihydroxyphenylalanine (DOPA) derivatives.
Wissenschaftliche Forschungsanwendungen
(-)-Stepholidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have also shown that (-)-stepholidine may have potential as a treatment for Parkinson's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
118546-21-7 |
|---|---|
Produktname |
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C17H19NO2/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12/h2-6,9-10,15,19-20H,7-8,11H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
LIHCKGZEDBNUJG-OAHLLOKOSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



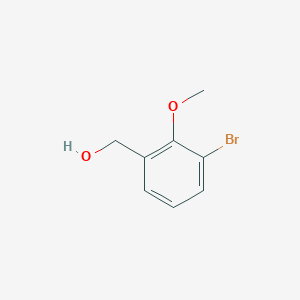
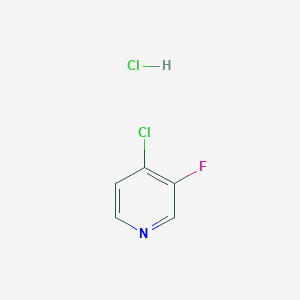
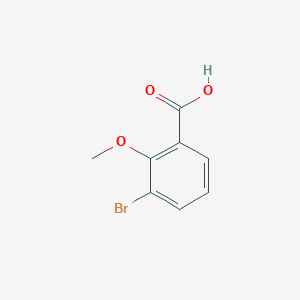
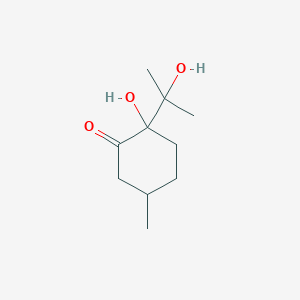
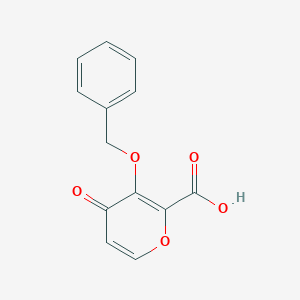
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
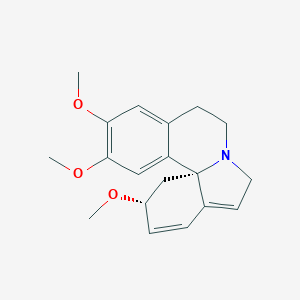
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)

